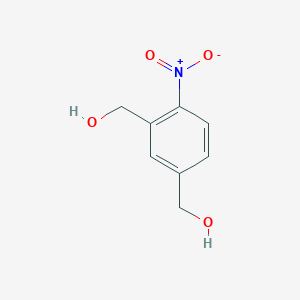

1,3-Benzenedimethanol, 4-nitro-

Vue d'ensemble

Description

1,3-Benzenedimethanol, also known as m-Xylene-α,α’-diol, is a chemical compound with the formula C6H4(CH2OH)2. It has a molecular weight of 138.16 . It is used in the synthesis of a series of cross-linked poly(orthocarbonate)s . It was also used in the synthesis of mixed-tethered system, required for the preparation of e-edge-[60]fullerenylmethanodihydropyrrole adduct .

Synthesis Analysis

1,3-Benzenedimethanol was used in the synthesis of a series of cross-linked poly(orthocarbonate)s . It was also used in the synthesis of mixed-tethered system, required for the preparation of e-edge-[60]fullerenylmethanodihydropyrrole adduct . In another study, it was used in the synthesis of a photo-responsive bio-inspired adhesive .Molecular Structure Analysis

The molecular structure of 1,3-Benzenedimethanol can be represented by the SMILES string OCc1cccc(CO)c1 . The IUPAC Standard InChI is InChI=1S/C8H10O2/c9-5-7-2-1-3-8(4-7)6-10/h1-4,9-10H,5-6H2 .Physical And Chemical Properties Analysis

1,3-Benzenedimethanol is a solid substance. It has a boiling point of 154-159 °C/13 mmHg (lit.) and a melting point of 56-60 °C (lit.) .Applications De Recherche Scientifique

Synthesis of Derivatives : 1,3-Benzenedimethanol, 4-nitro- is used in the synthesis of various chemical compounds. For instance, it has been involved in the synthesis of 4-nitro-1,3-benzodioxol, a compound synthesized using nitration and etherification processes (Shang‐Bo Yu, 2012).

Antitumor Agents : Derivatives of this compound, such as 4-nitro-substituted 1,3-diaryltriazenes, have been evaluated for their potential as antitumor agents. These derivatives have shown cytotoxic effects against different tumor cell lines, indicating their potential use in cancer treatment (Tamara Cimbora-Zovko et al., 2011).

Antianginal Nitro Esters : Compounds related to 1,3-Benzenedimethanol, 4-nitro-, such as 3-[(nitrooxy)alkyl]-2H-1,3-benzoxazin-4(3H)-ones, have been studied for their antianginal properties. These compounds have shown inhibitory activity against ischemia-induced electrocardiographic changes with limited systemic hemodynamic effects, making them potential candidates for treating coronary artery diseases (F. Benedini et al., 1995).

Biosynthesis of Glucosinolates : Research has suggested that compounds like 1-nitro-2-phenylethane, which are structurally related to 1,3-Benzenedimethanol, 4-nitro-, might be intermediates in the biosynthesis of glucosinolates in certain plants (M. Matsuo et al., 1972).

Colorimetric Probe for Metal Detection : Derivatives of 1,3-Benzenedimethanol, 4-nitro- have been used in designing colorimetric probes for detecting metal ions like Hg2+. These probes can exhibit a color change upon reaction with specific metal ions, which is useful in environmental and analytical chemistry (Ke Wang et al., 2013).

Vicarious Nucleophilic Substitution Reactions : This compound has also been used in vicarious nucleophilic substitution reactions, a method important in organic synthesis. These reactions are used to introduce various functional groups into aromatic compounds, expanding the scope of synthetic organic chemistry (P. Beier et al., 2011).

Safety and Hazards

According to the safety data sheet, 1,3-Benzenedimethanol is harmful if swallowed and causes serious eye irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to avoid contact with eyes, skin, or clothing. Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used .

Propriétés

IUPAC Name |

[3-(hydroxymethyl)-4-nitrophenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c10-4-6-1-2-8(9(12)13)7(3-6)5-11/h1-3,10-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYRORMWQCTGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzenedimethanol, 4-nitro- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

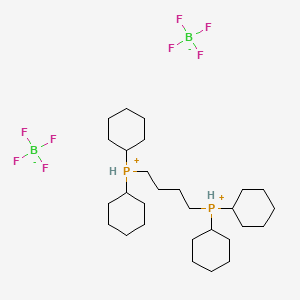

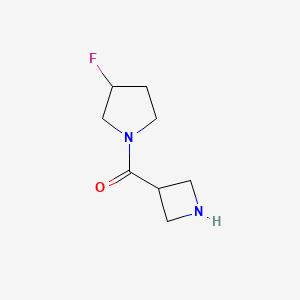

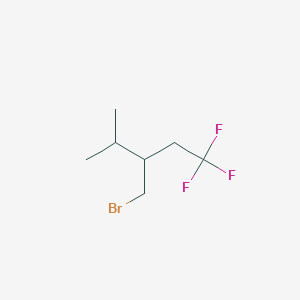

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride](/img/structure/B1383065.png)

![8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride](/img/structure/B1383072.png)

![3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1383076.png)

![4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1383077.png)

![4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1383078.png)

![6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1383079.png)

![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383080.png)

![3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383087.png)

![3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1383088.png)